BenchChemオンラインストアへようこそ!

Barbadin

GPCR signaling β-arrestin biased agonism

Barbadin is the only commercially available small molecule that selectively disrupts the β-arrestin/β2-adaptin (AP2) interaction without blocking β-arrestin recruitment to the receptor or other clathrin-mediated endocytosis pathways. Unlike broad-spectrum endocytosis blockers (e.g., Pitstop 2) or recruitment inhibitors (e.g., TRV027), Barbadin permits clean dissection of β-arrestin-dependent internalization versus G-protein signaling. It also potentiates GPCR agonist efficacy in vivo by preventing receptor desensitization and has been shown to modulate ROS production independently of endocytosis. Researchers use Barbadin to attribute cellular responses specifically to the internalization step of β-arrestin signaling and as a chemical starting point for biased ligand development. High-purity (≥98%) solid, cell-permeable, and synthetic-tractable.

Molecular Formula C19H15N3OS
Molecular Weight 333.4 g/mol
CAS No. 356568-70-2
Cat. No. B1667742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbadin
CAS356568-70-2
Synonyms3-Amino-5-(4-benzylphenyl)thieno(2,3-d)pyrimidin-4(3H)-one
barbadin
thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-(4-(phenylmethyl)phenyl)-
Molecular FormulaC19H15N3OS
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N
InChIInChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2
InChIKeyOCBXPCSXEQQADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Barbadin (CAS 356568-70-2): A Selective β-Arrestin/β2-Adaptin Interaction Inhibitor for GPCR Endocytosis Research


Barbadin is a novel, small-molecule inhibitor that selectively targets the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2 [1]. It is a cell-permeable compound with the IUPAC name 3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one [2]. Its primary mechanism of action is to block agonist-promoted endocytosis of certain GPCRs without affecting β-arrestin recruitment to the receptor or other internalization pathways .

Why β-Arrestin Inhibitors or General Endocytosis Blockers Cannot Substitute for Barbadin in Targeted GPCR Studies


Generic substitution fails because Barbadin's unique mechanism of action is not replicated by other β-arrestin inhibitors, AP2 inhibitors, or general endocytosis blockers. Unlike compounds that inhibit β-arrestin recruitment (e.g., TRV027) or broadly block clathrin-mediated endocytosis (e.g., Pitstop 2), Barbadin selectively inhibits only the β-arrestin/β2-adaptin interaction [1]. This specific action allows it to block GPCR internalization while preserving other vital cellular processes [2]. This precision is critical for dissecting β-arrestin-dependent signaling pathways and for applications where broad-spectrum endocytosis inhibition would introduce confounding variables [3].

Quantitative Evidence of Barbadin's Differentiated Activity and Selectivity


Barbadin vs. TRV027: Mechanism of Action for β-Arrestin Modulation

Barbadin selectively blocks the β-arrestin/β2-adaptin interaction, while TRV027 acts as a β-arrestin-biased ligand that promotes β-arrestin recruitment [1].

GPCR signaling β-arrestin biased agonism

Barbadin's Selective Inhibition of GPCR Endocytosis vs. General Endocytosis Inhibitors (Pitstop 2)

Barbadin blocks agonist-promoted endocytosis of the β2AR, V2R, and AT1R but does not affect β-arrestin-independent (transferrin) or AP2-independent (endothelin-A) receptor internalization [1]. In contrast, general endocytosis inhibitors like Pitstop 2 block clathrin-mediated endocytosis more broadly .

Endocytosis GPCR Selectivity

Potentiation of Lorcaserin-Induced Weight Loss in a Preclinical Model vs. Lorcaserin Alone

Co-treatment with Barbadin (Bar) potentiated the long-term weight loss effects of lorcaserin (Lor) in male mice. Lorcaserin alone suffers from diminished efficacy after prolonged administration [1].

Obesity Lorcaserin 5-HT2CR in vivo

Differential Effects on FPR2-Mediated ROS Production vs. β-Arrestin-Deficient Cells

Barbadin (100 μM) inhibited AP2/β-arrestin interaction induced by an FPR2 agonist, but unexpectedly did not inhibit FPR2 endocytosis [1]. This was confirmed in β-arrestin-deficient cells, where FPR2 still underwent endocytosis, albeit at a diminished level [1].

FPR2 Neutrophils ROS GPCR signaling

Potency of Barbadin on β-Arrestin1 vs. β-Arrestin2

Barbadin demonstrates slightly higher potency against β-arrestin2 compared to β-arrestin1 in a cell-based BRET assay [1].

β-arrestin IC50 in vitro

Physical Properties and Vendor Availability of Barbadin

Barbadin is available from multiple vendors with a typical purity of >98% [1]. Its physical properties are well-defined, including a molecular weight of 333.41 g/mol, a melting point of 175-180°C, and solubility in DMSO .

Barbadin physicochemical properties procurement

Optimal Research and Preclinical Applications for Barbadin Based on Its Differentiated Profile


Dissecting β-Arrestin-Dependent GPCR Signaling Pathways

Barbadin is an ideal tool for selectively blocking β-arrestin-mediated GPCR internalization without affecting G-protein signaling or other endocytic pathways [1]. This allows researchers to cleanly attribute observed cellular responses to the internalization step of β-arrestin signaling, rather than to its recruitment or other functions [2].

Enhancing the Long-Term Efficacy of GPCR Agonists in Preclinical Models

In vivo studies demonstrate that co-administration of Barbadin can potentiate the long-term weight-loss effects of GPCR agonists like lorcaserin by preventing receptor desensitization and internalization [3]. This makes Barbadin a valuable adjuvant compound for preclinical research aimed at overcoming tachyphylaxis to GPCR-targeted therapies.

Investigating AP2 Function in Non-Canonical GPCR Signaling

Recent studies have revealed that Barbadin can modulate GPCR functions (e.g., ROS production) independently of its effects on receptor endocytosis [2]. This makes it a unique tool for probing the non-canonical roles of the AP2 complex and β-arrestin in signaling pathways, especially in immune cells like neutrophils.

Serving as a Lead Compound for Developing Novel Biased Ligands

By selectively inhibiting the β-arrestin/AP2 interaction, Barbadin demonstrates a mechanism that could be exploited to develop novel biased ligands that favor G-protein signaling over β-arrestin-mediated desensitization and internalization [1]. Its well-defined structure and synthetic tractability support its use as a chemical starting point for medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barbadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.